Cas no 2228372-48-1 (1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde)
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde
- EN300-1777261
- 2228372-48-1
-
- Inchi: 1S/C7H7NO2/c9-4-7(1-2-7)6-3-8-5-10-6/h3-5H,1-2H2
- InChI Key: LMRAXUMWHOXFJS-UHFFFAOYSA-N
- SMILES: O1C=NC=C1C1(C=O)CC1
Computed Properties
- Exact Mass: 137.047678466g/mol
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 43.1Ų
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777261-0.05g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 0.05g |
$1368.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-0.1g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 0.1g |
$1433.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-0.25g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 0.25g |
$1498.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-0.5g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 0.5g |
$1563.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-1.0g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 1g |
$1629.0 | 2023-06-02 | ||
| Enamine | EN300-1777261-2.5g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 2.5g |
$3191.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-5.0g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 5g |
$4722.0 | 2023-06-02 | ||
| Enamine | EN300-1777261-10.0g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 10g |
$7004.0 | 2023-06-02 | ||
| Enamine | EN300-1777261-1g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 1g |
$1629.0 | 2023-09-20 | ||
| Enamine | EN300-1777261-5g |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde |
2228372-48-1 | 5g |
$4722.0 | 2023-09-20 |
1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde
Comprehensive Overview of 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde (CAS No. 2228372-48-1)
In the rapidly evolving field of organic chemistry, 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde (CAS No. 2228372-48-1) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This aldehyde derivative, featuring a cyclopropane ring fused with a 1,3-oxazole moiety, is increasingly studied for its role in pharmaceutical intermediates, agrochemicals, and material science. Researchers and industry professionals are actively exploring its synthesis, reactivity, and utility in modern chemical workflows.
The molecular structure of 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde combines the steric strain of a cyclopropane ring with the electron-rich heterocyclic oxazole group, making it a versatile building block for further functionalization. Recent publications highlight its use in click chemistry and cross-coupling reactions, aligning with the growing demand for efficient synthetic methodologies. Its CAS No. 2228372-48-1 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains.
From an applications perspective, this compound is gaining traction in drug discovery programs, particularly in the design of small-molecule inhibitors targeting enzymatic pathways. Its aldehyde functionality allows for straightforward conjugation with amines or hydrazines, a feature leveraged in bioconjugation and probe development. Additionally, its thermal stability and solubility profile make it suitable for high-throughput screening (HTS) assays, addressing the needs of modern pharmaceutical R&D.
Environmental and safety considerations are also paramount. While 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde is not classified as hazardous under current guidelines, proper handling protocols are recommended to mitigate risks associated with aldehydes. Innovations in green chemistry have further spurred interest in sustainable synthesis routes for such compounds, reducing waste and energy consumption—a topic frequently searched in AI-driven chemical research platforms.
Market trends indicate rising demand for specialty chemicals like this aldehyde, driven by advancements in personalized medicine and biomaterials. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to characterize its purity and stability, ensuring compliance with industry standards. As computational tools like AI-powered retrosynthesis gain prominence, the compound’s synthetic pathways are being optimized for scalability and cost-efficiency.
In summary, 1-(1,3-oxazol-5-yl)cyclopropane-1-carbaldehyde (CAS No. 2228372-48-1) represents a compelling case study at the intersection of structural complexity and practical utility. Its relevance to medicinal chemistry, catalysis, and material innovation underscores its value in contemporary scientific endeavors. Future research will likely focus on expanding its applications while adhering to ESG (Environmental, Social, and Governance) principles—a priority for stakeholders across the chemical enterprise.
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